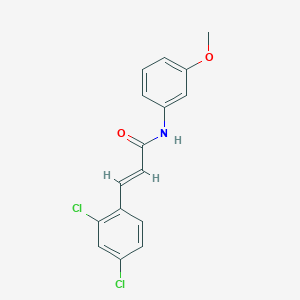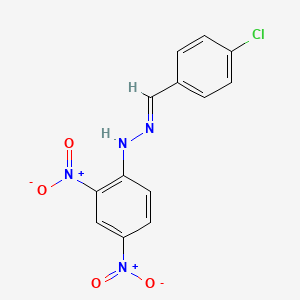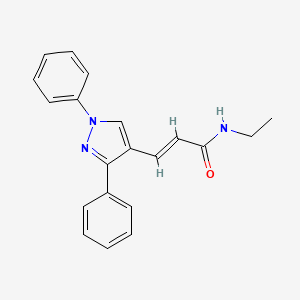
3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCPA and belongs to the class of acrylamide derivatives. DCPA is a white crystalline solid that is soluble in organic solvents and is commonly used in laboratory experiments.
Mécanisme D'action
The exact mechanism of action of DCPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). DCPA has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
DCPA has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer activities. DCPA has also been shown to have herbicidal, fungicidal, and insecticidal activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DCPA in laboratory experiments is its high purity and solubility in organic solvents. DCPA is also relatively easy to synthesize using simple chemical reactions. However, one of the limitations of using DCPA is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of DCPA, including:
1. Further investigation of its anticancer activity and potential use as a chemotherapeutic agent.
2. Development of new herbicidal, fungicidal, and insecticidal formulations based on DCPA.
3. Synthesis of new polymers and metal-organic frameworks using DCPA as a monomer or precursor.
4. Investigation of the potential use of DCPA as an anti-inflammatory and analgesic agent.
5. Study of the toxicity and environmental impact of DCPA and its derivatives.
In conclusion, DCPA is a versatile chemical compound with potential applications in various fields, including medicinal chemistry, agriculture, and material science. Further research is needed to fully understand its mechanism of action and potential uses.
Méthodes De Synthèse
DCPA can be synthesized using various methods, including the reaction of 2,4-dichlorobenzonitrile and 3-methoxyphenylamine in the presence of a base catalyst. Another method involves the reaction of 2,4-dichlorobenzaldehyde and 3-methoxyaniline in the presence of a reducing agent. Both methods yield high purity DCPA in good yields.
Applications De Recherche Scientifique
DCPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, DCPA has shown promising results as an anticancer agent due to its ability to inhibit the growth of cancer cells. DCPA has also been studied for its potential use as an anti-inflammatory and analgesic agent.
In agriculture, DCPA has been used as a herbicide to control various weeds, including crabgrass and foxtail. DCPA has also been studied for its potential use as a fungicide and insecticide.
In material science, DCPA has been used as a monomer in the synthesis of various polymers, including polyacrylamide and poly(arylene ether ketone). DCPA has also been studied for its potential use as a precursor for the synthesis of various metal-organic frameworks (MOFs).
Propriétés
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c1-21-14-4-2-3-13(10-14)19-16(20)8-6-11-5-7-12(17)9-15(11)18/h2-10H,1H3,(H,19,20)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNORPHKXGFXJK-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[benzyl(ethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B5700446.png)

![methyl 2-{[(2,4-dichlorophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5700467.png)

![6-(2-chlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5700479.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-methylbenzenecarboximidamide](/img/structure/B5700486.png)
![2-(2-phenylhydrazino)benzo[cd]indole](/img/structure/B5700493.png)
![7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5700496.png)
![ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5700500.png)
![4-({3-[(isobutylamino)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5700503.png)

![4-({4-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5700527.png)

![10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5700533.png)